methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate
Description
This compound belongs to the isoindoloquinazoline family, characterized by a fused isoindole-quinazoline core with methoxy, ketone, and acetyl-glycinate methyl ester substituents. The structure features:
- A 9,10-dimethoxy substitution on the aromatic rings, enhancing electron density and influencing binding interactions.
- A glycinate methyl ester side chain, which may improve solubility and serve as a prodrug moiety for hydrolysis in vivo.
Properties
Molecular Formula |
C22H21N3O7 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
methyl 2-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C22H21N3O7/c1-30-15-9-8-13-18(19(15)32-3)22(29)25-14-7-5-4-6-12(14)21(28)24(20(13)25)11-16(26)23-10-17(27)31-2/h4-9,20H,10-11H2,1-3H3,(H,23,26) |
InChI Key |
OBLKYGRJRUAPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves several steps. The synthetic route typically starts with the preparation of the isoindolo[2,1-a]quinazoline core, followed by the introduction of methoxy and dioxo groups. The final step involves the acetylation of the core structure with glycinate. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form additional functional groups, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups into hydroxyl groups, altering the compound’s properties.
Scientific Research Applications
Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below highlights key differences between methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate and related compounds:
Pharmacological and Physicochemical Properties
- Bioavailability : The glycinate methyl ester in the target compound likely acts as a prodrug, masking the carboxylic acid’s polarity and improving oral absorption compared to the free acid analogue .
- Activity : Hydrazine-linked triazoloquinazolines (e.g., compound 11b in ) exhibit strong anticancer activity due to hydrogen-bonding interactions with kinase targets, suggesting the target compound may share similar mechanisms .
- Solubility: Hexanoic acid derivatives (e.g., STL496377 in ) demonstrate balanced lipophilicity (LogP ~3.5), whereas the glycinate methyl ester may further enhance water solubility for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
